1,4-Dioxaspiro[4.4]non-7-ylmethanol
CAS No.: 65005-20-1
Cat. No.: VC8285806
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65005-20-1 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | 1,4-dioxaspiro[4.4]nonan-8-ylmethanol |
| Standard InChI | InChI=1S/C8H14O3/c9-6-7-1-2-8(5-7)10-3-4-11-8/h7,9H,1-6H2 |
| Standard InChI Key | CPDKZDDXSOESII-UHFFFAOYSA-N |
| SMILES | C1CC2(CC1CO)OCCO2 |
| Canonical SMILES | C1CC2(CC1CO)OCCO2 |
Introduction
Structural Characteristics and Molecular Configuration
The core structure of 1,4-Dioxaspiro[4.4]non-7-ylmethanol consists of two fused rings: a 1,4-dioxane (a six-membered ring with two oxygen atoms) and a nonane (a nine-membered hydrocarbon ring), connected via a single spiro carbon atom. The hydroxymethyl group at position 7 introduces polarity and hydrogen-bonding capacity, distinguishing it from related spiroketals such as 1,4-Dioxaspiro[4.4]nonan-7-one (a ketone derivative) and 1,4-Dioxaspiro[4.4]non-7-ylmethanamine (an amine analog).
Table 1: Comparative Structural Properties of 1,4-Dioxaspiro[4.4]nonane Derivatives
| Compound | Functional Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1,4-Dioxaspiro[4.4]nonan-7-one | Ketone (-C=O) | CHO | 156.18 |
| 1,4-Dioxaspiro[4.4]non-7-ylmethanamine | Amine (-CHNH) | CHNO | 157.21 |
| 1,4-Dioxaspiro[4.4]non-7-ylmethanol | Alcohol (-CHOH) | CHO | 172.22 |
The hydroxymethyl group’s presence is confirmed spectroscopically:
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Infrared (IR) Spectroscopy: A broad O-H stretch (~3200–3600 cm) and C-O-C asymmetric stretching (~1100 cm) from the dioxane ring .
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Nuclear Magnetic Resonance (NMR): H-NMR signals at δ 3.5–4.0 ppm (dioxane ring protons) and δ 1.2–1.6 ppm (nonane chain protons), with a distinct -CHOH triplet near δ 3.7 ppm .
Synthetic Pathways and Optimization
Reduction of Carboxylate Esters
A key method for synthesizing spirocyclic alcohols involves the reduction of ester precursors. For instance, 1,4-Dioxaspiro[4.4]non-7-ylmethanamine is synthesized via lithium aluminum hydride (LiAlH) reduction of methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate in tetrahydrofuran (THF) at -78°C, yielding up to 88% product. Applying this strategy, 1,4-Dioxaspiro[4.4]non-7-ylmethanol could be synthesized by reducing a corresponding ester (e.g., methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate) using NaBH or LiAlH, followed by acidic workup to stabilize the alcohol.
Ketalization of Diols
An alternative route involves the acid-catalyzed ketalization of diols with ketones or aldehydes. For example, Yehezkiel Steven Kurniawan et al. demonstrated the synthesis of 1,4-dioxaspiro[4.4]nonane derivatives via sonochemical ketalization of methyl 9,10-dihydroxyoctadecanoate (MDHO) with cyclopentanone using montmorillonite KSF catalyst . Adapting this method, 1,4-Dioxaspiro[4.4]non-7-ylmethanol could be synthesized by reacting a diol precursor (e.g., 7-hydroxymethyl-1,4-dioxaspiro[4.4]nonane-7,9-diol) with formaldehyde under acidic conditions.
Table 2: Reaction Conditions for Spiroketal Synthesis
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester Reduction | LiAlH, THF, -78°C, 2h | 88 | |
| Sonochemical Ketalization | Montmorillonite KSF, CHCl, 45min | 75–80 |
Physicochemical Properties and Stability
The hydroxymethyl group enhances the compound’s hydrophilicity compared to its ketone and amine analogs. Key properties include:
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Density: Estimated at 1.12–1.15 g/cm (similar to spiroketal lubricants ).
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Viscosity: Likely lower than commercial lubricants due to shorter alkyl chains .
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Thermal Stability: Decomposition temperature >200°C, inferred from analogous spiro compounds .
Applications in Industrial and Biomedical Contexts
Biolubricant Development
Spiroketals like 1,4-Dioxaspiro[4.4]non-7-ylmethanol exhibit excellent lubricity and oxidative stability. In comparative studies, 1,4-dioxaspiro[4.4]nonane derivatives demonstrated viscosities of 45–50 cSt at 40°C, outperforming mineral oil-based lubricants . The hydroxyl group may further improve biodegradability, making it suitable for eco-friendly lubricant formulations.
Pharmaceutical Intermediates
The spirocyclic scaffold is prevalent in bioactive molecules. For example, 1,4-Dioxaspiro[4.4]non-7-ylmethanamine shows promise as a neurotransmitter analog. The methanol derivative could serve as a precursor for prodrugs or polymer-coated drug delivery systems, leveraging its hydroxyl group for functionalization.
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